Accelerated CYP2E1-Mediated Clearance of Acetaminophen Mercapurate in Morbidly Obese vs. Non-Obese Patients
In a clinical pharmacokinetic study, the clearance of acetaminophen to its cysteine and mercapturate metabolites via the CYP2E1 pathway was found to increase significantly with lean body weight (LBW). This indicates that the formation and elimination of acetaminophen mercapturate are accelerated in morbidly obese patients compared to non-obese controls [1].
| Evidence Dimension | CYP2E1-Mediated Clearance (Formation of Mercapturate) |
|---|---|
| Target Compound Data | Population mean clearance of 0.0185 L/min (Relative Standard Error: 15%) |
| Comparator Or Baseline | Statistically significant increase in clearance with increasing Lean Body Weight (LBW) in morbidly obese patients compared to non-obese patients (P < 0.01) |
| Quantified Difference | Clearance increases proportionally with LBW; the study reports a significant association (P < 0.01). |
| Conditions | Intravenous acetaminophen (2 g) administration in 20 morbidly obese patients (median BMI 45.1 kg/m²) and 8 non-obese patients (median BMI 21.8 kg/m²); population pharmacokinetic modeling. |
Why This Matters
This data demonstrates the compound's utility as a sensitive biomarker for CYP2E1 activity, which is a key determinant of acetaminophen hepatotoxicity risk in specific patient populations, such as those with obesity.
- [1] Allegaert, K., & van den Anker, J. N. (2016). Morbidly Obese Patients Exhibit Increased CYP2E1-Mediated Oxidation of Acetaminophen. Clinical Pharmacokinetics, 55(7), 833–847. View Source
